Adenine Hydrochloride-15N5

Description

Significance of Stable Isotopic Tracers in Modern Biochemical and Molecular Investigations

Stable isotopic tracers have revolutionized biochemical and molecular investigations by providing a window into the dynamic processes within living systems. silantes.com By replacing naturally abundant atoms with their heavier, stable counterparts, researchers can "tag" molecules of interest and track their journey through complex metabolic pathways. creative-proteomics.com This approach, often coupled with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise quantification and characterization of molecules, offering unparalleled insights into cellular metabolism, protein synthesis, and nucleic acid dynamics. nih.govacs.org The use of stable isotopes enhances detection sensitivity and provides a clearer picture of the metabolic fate of specific compounds. silantes.comacs.org

The applications of stable isotope labeling are vast, contributing to advancements in drug development, disease diagnosis, and our fundamental understanding of life's processes. metsol.comchromservis.eu This technique is instrumental in elucidating the mechanisms of gene expression, protein-nucleic acid interactions, and the impact of various stimuli on cellular function. silantes.comsilantes.com

The Foundational Role of Nitrogen-15 Labeling in Elucidating Complex Biological Systems

Among the various stable isotopes used in research, Nitrogen-15 (¹⁵N) holds a special significance due to nitrogen's central role in the building blocks of life, including amino acids and nucleic acids. With a low natural abundance of just 0.365%, the introduction of ¹⁵N-enriched compounds creates a distinct isotopic signature that is easily detectable. frontiersin.org

¹⁵N labeling is a cornerstone of metabolic research, enabling scientists to trace the flow of nitrogen through intricate biological networks. alfa-chemistry.com This has been crucial in understanding nitrogen cycles in ecosystems, the biosynthesis of natural products, and the metabolic pathways within cells. frontiersin.orgalfa-chemistry.com In structural biology, ¹⁵N labeling is indispensable for NMR studies, facilitating the determination of protein and nucleic acid structures and their interactions. alfa-chemistry.com The ability to selectively introduce ¹⁵N into specific molecules provides a powerful method for studying the dynamics and functions of these essential biomolecules.

Overview of Adenine (B156593) and its Derivatives in Fundamental Purine (B94841) Metabolic and Nucleic Acid Processes

Adenine is a purine nucleobase, a fundamental component of nucleic acids, DNA and RNA, which carry the genetic blueprint of all living organisms. internationalscholarsjournals.compatsnap.com Within DNA, adenine pairs with thymine, contributing to the stability of the double helix structure. wikipedia.orgbionity.com In RNA, adenine pairs with uracil. wikipedia.orgbionity.com

Beyond its role in genetics, adenine is a critical component of several essential biomolecules. It forms the core of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, which powers a vast array of cellular activities. internationalscholarsjournals.comwikipedia.org Adenine is also a key structural element of vital cofactors such as nicotinamide (B372718) adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), both of which are central to cellular respiration and energy metabolism. internationalscholarsjournals.combionity.com The formation of adenine and guanine (B1146940), the two purine bases, is a result of purine metabolism, deriving from the nucleotide inosine (B1671953) monophosphate (IMP). bionity.com

Rationale for Utilizing Adenine Hydrochloride-[¹⁵N₅] as a Specialized Research Probe

Adenine Hydrochloride-[¹⁵N₅] is a specialized research tool in which all five nitrogen atoms in the adenine molecule have been replaced with the stable isotope ¹⁵N. isotope.commedchemexpress.com This complete labeling provides a strong and unambiguous signal in mass spectrometry and NMR spectroscopy, making it an excellent tracer for studying the metabolic fate of adenine. caymanchem.combiomol.com

The use of Adenine Hydrochloride-[¹⁵N₅] allows researchers to precisely track the incorporation of adenine into DNA and RNA, providing insights into nucleic acid synthesis and turnover. otsuka.co.jp It is also invaluable for elucidating the complex pathways of purine metabolism and understanding how these processes are regulated within the cell. caymanchem.comdrugbank.com By introducing this labeled compound, scientists can follow the journey of adenine as it is converted into its various derivatives and incorporated into essential macromolecules, thereby shedding light on fundamental biological processes and the molecular basis of diseases. nih.govoup.com This isotopically labeled compound is intended for use as an internal standard for the quantification of adenine by GC- or LC-MS. caymanchem.combiomol.com

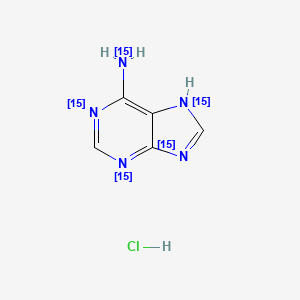

Structure

2D Structure

Properties

Molecular Formula |

C₅H₅¹⁵N₅.HCl |

|---|---|

Molecular Weight |

176.55 |

Synonyms |

Leucon-15N5, Adenine Monohydrochloride-15N5; 1H-Purin-6-amine Monohydrochloride-15N5; |

Origin of Product |

United States |

Methodologies for the Synthesis and Isotopic Enrichment of Adenine Hydrochloride 15n5

Strategies for Uniform and Site-Specific Nitrogen-15 Labeling of Purine (B94841) Nucleobases

The introduction of ¹⁵N atoms into purine nucleobases like adenine (B156593) can be achieved through two primary strategies: uniform labeling and site-specific labeling.

Uniform Labeling: This approach aims to replace all nitrogen atoms in the molecule with ¹⁵N. For adenine, this means all five nitrogen atoms are the ¹⁵N isotope. This is often accomplished by using a starting material that is fully enriched with ¹⁵N, such as [¹⁵N]-formamide. royalsocietypublishing.org This method is particularly useful for applications requiring the tracking of the entire molecule or for certain types of spectroscopic analysis. alfa-chemistry.comresearchgate.net

Site-Specific Labeling: In contrast, site-specific labeling involves the introduction of ¹⁵N at a particular nitrogen position within the purine ring. This targeted approach is more complex, often requiring multi-step chemical synthesis. acs.org It allows researchers to probe the specific role of an individual nitrogen atom in biological processes or chemical reactions. For example, a procedure for the chemical synthesis of [3-¹⁵N]-labeled pseudouridine (B1679824) has been developed, demonstrating the feasibility of such specific labeling. researchgate.net

The choice between uniform and site-specific labeling depends on the specific research question. While uniform labeling provides a general overview of the molecule's fate, site-specific labeling offers more detailed insights into the function of individual atoms. researchgate.netbiorxiv.org

Advanced Precursor Selection and Chemical Pathway Design for [¹⁵N₅]-Adenine Synthesis

The synthesis of fully labeled [¹⁵N₅]-adenine hydrochloride relies on the careful selection of ¹⁵N-enriched precursors and the design of an efficient chemical pathway.

A common and effective precursor for producing [¹⁵N₅]-adenine is [¹⁵N]-formamide. royalsocietypublishing.org One established method involves the cyclization of [¹⁵N]-formamide in the presence of phosphorus oxychloride (POCl₃). royalsocietypublishing.org This reaction, when conducted under controlled temperature and pressure, leads to the formation of the purine ring structure with all nitrogen positions occupied by the ¹⁵N isotope.

Another synthetic route assembles the five labeled nitrogen atoms onto a pyrimidine (B1678525) ring in a two-step process based on the Traube synthesis. acs.org This is followed by nitrosation to yield the desired labeled adenine. acs.org

The selection of the precursor and the synthetic route is critical for achieving high yields and isotopic purity. The use of inexpensive and readily available ¹⁵N sources like ¹⁵N-ammonium chloride ([¹⁵N]NH₄Cl) is also a key consideration in the design of these pathways. acs.orgnih.gov

Optimization Techniques for Enhanced Yield and Isotopic Purity in [¹⁵N₅]-Labeled Adenine Production

Maximizing the yield and isotopic purity of [¹⁵N₅]-adenine is a primary goal in its production. Several optimization techniques are employed to achieve this.

One key aspect is the careful control of reaction conditions. For the formamide (B127407) cyclization method, optimizing the temperature, reaction time, and the ratio of reactants can significantly improve the yield of [¹⁵N₅]-adenine. royalsocietypublishing.org For instance, a reaction mixture of [¹⁵N]-formamide and POCl₃ can be heated in a sealed reactor to drive the reaction to completion. royalsocietypublishing.org

Purification methods also play a crucial role. Following the synthesis, the reaction mixture is typically subjected to purification steps to isolate the [¹⁵N₅]-adenine. Ion exchange chromatography is a common technique used to separate the desired product from unreacted starting materials and byproducts. royalsocietypublishing.org The use of a Dowex 50W (H⁺ form) resin is one documented method for this purpose. royalsocietypublishing.org

Rigorous Analytical Verification of Isotopic Enrichment and Molecular Structure

After synthesis and purification, it is essential to verify both the molecular structure and the level of isotopic enrichment of the [¹⁵N₅]-adenine hydrochloride. A combination of analytical techniques is used for this purpose.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is a primary tool for confirming the successful incorporation of the ¹⁵N isotopes. royalsocietypublishing.org By comparing the measured mass-to-charge ratio (m/z) of the synthesized compound with the calculated value for [¹⁵N₅]-adenine, the degree of isotopic enrichment can be accurately determined. royalsocietypublishing.org The abundance of the non-labeled form should be minimal, typically less than 0.2%. royalsocietypublishing.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR spectroscopy are invaluable for confirming the molecular structure of the labeled adenine. royalsocietypublishing.orgacs.org Full ¹⁵N labeling allows for the acquisition of high-resolution ¹⁵N NMR spectra, which provides detailed information about the electronic environment of each nitrogen atom. researchgate.netacs.org

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is used to assess the chemical purity of the final product. royalsocietypublishing.org By comparing the retention time of the synthesized compound with a known standard, its purity can be confirmed.

The following table summarizes the analytical techniques used to verify the final product:

| Analytical Technique | Purpose |

| High-Resolution Mass Spectrometry (HRMS) | Confirms isotopic enrichment by comparing measured and calculated mass-to-charge ratios. |

| ¹H, ¹³C, and ¹⁵N NMR Spectroscopy | Verifies the molecular structure and provides information on the electronic environment of the labeled atoms. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the chemical purity of the final product. |

Through the rigorous application of these analytical methods, the successful synthesis and high isotopic purity of Adenine Hydrochloride-[¹⁵N₅] can be confidently established.

Advanced Spectroscopic Applications of Adenine Hydrochloride 15n5 in Structural Biology and Biophysics

Nuclear Magnetic Resonance (NMR) Spectroscopy for the Analysis of [¹⁵N₅]-Labeled Biomolecules

The nitrogen atoms in the purine (B94841) ring of adenine (B156593) are centrally involved in critical biological functions, including hydrogen bonding in base pairing, metal ion coordination, and molecular recognition. acs.org The use of fully ¹⁵N-labeled adenine, such as Adenine Hydrochloride-[¹⁵N₅], enhances NMR sensitivity and provides a direct window into the local chemical environment of each nitrogen atom. acs.orgnih.gov This isotopic enrichment is essential for a variety of applications, from determining tautomeric forms to elucidating the three-dimensional structures of large biomolecular complexes. acs.org

Elucidation of Tautomeric Equilibria and Protonation States through ¹⁵N NMR

The chemical shift of a ¹⁵N nucleus is exceptionally sensitive to its protonation state and involvement in tautomeric equilibria. acs.orgresearchgate.net This sensitivity makes ¹⁵N NMR an ideal tool for investigating these fundamental properties of adenine. researchgate.net By using uniformly ¹⁵N₅-labeled adenine, researchers can obtain high-resolution ¹⁵N NMR spectra that allow for the unequivocal assignment of chemical shifts for each nitrogen atom (N1, N3, N7, N9, and the exocyclic N6). acs.orgcaltech.edu

Studies have shown that changes in pH cause significant shifts in the ¹⁵N NMR signals, allowing for the precise determination of protonation sites. caltech.edu It has been clearly demonstrated that in aqueous solutions, both adenine and its conjugate acid exist predominantly as the N9-H tautomer. caltech.edu However, ¹⁵N NMR studies on fully labeled adenine in solution have also provided evidence for the existence of minor tautomers, including the N7-H and, notably, the N3-H forms. acs.orgnih.govresearchgate.net The observation of the N3-H tautomer is significant as it impacts potential hydrogen-bonding patterns and molecular recognition by other biomolecules. nih.govresearchgate.net The relative populations of these tautomers can be estimated from ¹⁵N NMR data, providing a detailed picture of the dynamic equilibrium in solution. acs.org

Table 1: Tautomeric Forms of Adenine Identified by ¹⁵N NMR

| Tautomer | Description | Significance in Solution | Supporting Evidence |

| N9-H | The major tautomeric form in aqueous solution. caltech.edu | Forms the canonical Watson-Crick base pair. | Consistently identified as the predominant species in various solvents. acs.orgcaltech.edu |

| N7-H | A minor tautomeric form. | Can participate in Hoogsteen base pairing; its population is estimated to be around 13.5-22% in solution. acs.org | Detected in DMSO and aqueous solutions through ¹³C and ¹⁵N NMR. acs.org |

| N3-H | A minor tautomeric form, its existence suggested by ¹⁵N NMR. nih.gov | Has a clear impact on possible H-bonding patterns and molecular recognition. nih.govresearchgate.net | Observed in high-resolution ¹⁵N NMR spectra of fully labeled adenine derivatives. acs.orgnih.govresearchgate.net |

Investigations of Molecular Recognition Mechanisms and Hydrogen Bonding Interactions

The nitrogen atoms of adenine are frequently the sites of hydrogen bonding in the formation of DNA and RNA secondary structures, as well as in interactions with proteins and small molecule ligands. acs.orgnih.gov ¹⁵N NMR spectroscopy is a primary method for detecting these hydrogen bonds directly. nih.gov When a ¹⁵N-labeled adenine participates in a hydrogen bond, the chemical shift of the involved nitrogen nucleus is altered, providing direct evidence of the interaction. nih.gov

For instance, by monitoring the ¹⁵N chemical shifts of [¹⁵N₅]-labeled adenosine (B11128) derivatives upon mixing with 1-cyclohexyluracil, researchers have been able to distinguish between different base-pairing geometries. nih.gov Quantitative analysis of the chemical shifts of the N1 and N7 atoms can differentiate between the predominance of Watson-Crick versus Hoogsteen-type base pairs. nih.gov This approach is invaluable for elucidating non-canonical structures in nucleic acids, such as those found in DNA triplexes or RNA tertiary structures. nih.govacs.org The amino protons of adenine, located in the major or minor groove of DNA, are often directly involved in ligand binding, and using ¹⁵N-labeled adenine allows for selective probing of these crucial interactions. nih.govoup.com

Applications in Structural Determination of Nucleic Acids and Protein-Nucleic Acid Complexes

Isotope labeling with compounds like Adenine Hydrochloride-[¹⁵N₅] is indispensable for determining the structures of large nucleic acids and their complexes with proteins using NMR. marioschubert.ch The availability of ¹⁵N-labeled biomolecules led to the development of three-dimensional ¹⁵N-dispersed NOESY experiments, which significantly improved signal dispersion and simplified complex spectra. ckisotopes.comchemie-brunschwig.ch In studies of protein-nucleic acid complexes, a common strategy is to label one component while leaving the other unlabeled. marioschubert.ch For example, a complex can be formed between a uniformly ¹⁵N/¹³C-labeled protein and an unlabeled RNA, or conversely, a ¹⁵N-labeled RNA can be studied in complex with an unlabeled protein. marioschubert.ch

Incorporating [¹⁵N₅]-adenine into an RNA or DNA strand allows for the monitoring of chemical shift perturbations in ¹H-¹⁵N HSQC spectra upon protein binding. marioschubert.ch These changes pinpoint the specific nucleotides at the binding interface. marioschubert.ch Furthermore, isotope-edited NMR experiments, such as filtered NOESY, can be used to selectively observe intermolecular distance restraints between the labeled nucleic acid and the unlabeled protein, which are crucial for calculating a high-resolution structure of the complex. marioschubert.ch This methodology has been successfully applied to study complexes like the Antennapedia homeodomain bound to DNA, where ¹⁵N-labeling of the DNA was critical for obtaining detailed structural information. researchgate.net

Methodological Advancements in NMR Pulse Sequences and Data Acquisition for ¹⁵N-Labeled Systems

The study of large biomolecules and their complexes, which often suffer from slow tumbling rates and severe spectral overlap, has driven the development of sophisticated NMR pulse sequences. researchgate.net For ¹⁵N-labeled systems, techniques such as Transverse Relaxation-Optimized Spectroscopy (TROSY) have been transformative. TROSY-based experiments, applied to ¹⁵N-labeled samples, reduce signal linewidths and enhance sensitivity, extending the size limit of biomolecules amenable to NMR analysis. iastate.edu

Novel 3D experiments like T1-TROSY-HNCO and T2-TROSY-HNCO have been designed to measure ¹⁵N relaxation parameters in large proteins, providing insights into molecular dynamics while overcoming spectral overlap issues common in 2D experiments. researchgate.net Another advanced technique is Chemical Exchange Saturation Transfer (CEST), which can characterize millisecond-timescale conformational dynamics. rsc.org The NOAH (NMR by Ordered Acquisition using ¹H-detection) supersequence methodology allows for the concatenation of different experiments, such as acquiring ¹⁵N-CEST and ¹³C-CEST data in a single, rapid experiment, enabling the simultaneous characterization of backbone and side-chain dynamics. rsc.org These advanced pulse sequences are critical for extracting detailed structural and dynamic information from complex biological systems containing [¹⁵N₅]-labeled adenine. researchgate.netrsc.org

Table 2: Advanced NMR Pulse Sequences for ¹⁵N-Labeled Systems

| Pulse Sequence | Principle | Application |

| TROSY (Transverse Relaxation-Optimized Spectroscopy) | Reduces signal linewidths by minimizing transverse relaxation effects in large molecules. iastate.edu | Structural and dynamic studies of large proteins, nucleic acids, and their complexes. researchgate.netiastate.edu |

| HNCO-based 3D Experiments | Correlates the amide proton (H), its attached nitrogen (N), and the carbonyl carbon (CO) of the preceding residue. utoronto.ca | Overcomes spectral overlap in 2D spectra for measuring relaxation parameters (T₁, T₂) and NOE in larger proteins. researchgate.net |

| CEST (Chemical Exchange Saturation Transfer) | Detects and characterizes sparsely populated, transient protein states by applying a weak radiofrequency field to saturate the minor state resonance. rsc.org | Quantitative characterization of backbone and side-chain dynamics on the millisecond timescale. rsc.org |

| NOAH (NMR by Ordered Acquisition using ¹H-detection) | A supersequence that concatenates multiple experiments into a single acquisition for increased efficiency. rsc.org | Rapid and simultaneous acquisition of different dynamics experiments, such as ¹⁵N-CEST and ¹³C-CEST. rsc.org |

Mass Spectrometry (MS) in Quantitative and Qualitative Analysis of [¹⁵N₅]-Labeled Species

Mass spectrometry is a cornerstone technique in metabolomics for the identification and quantification of small molecules. The use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise quantification. isotope.com

Principles and Applications of Stable Isotope Dilution Mass Spectrometry (SIDMS) for Metabolite Quantification

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful quantitative technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample at the earliest stage of analysis. isotope.com Adenine Hydrochloride-[¹⁵N₅] is an ideal internal standard for the quantification of endogenous adenine and its metabolites. biorxiv.org The labeled standard is chemically identical to the unlabeled (endogenous) analyte, ensuring they behave the same way during sample extraction, purification, and ionization in the mass spectrometer. doi.org

However, the labeled and unlabeled compounds are readily distinguished by their mass-to-charge (m/z) ratio due to the mass difference imparted by the ¹⁵N isotopes. doi.org By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of added [¹⁵N₅]-labeled standard, the absolute concentration of the endogenous metabolite can be calculated with high accuracy and precision. isotope.combiorxiv.org This method effectively corrects for sample loss during preparation and variations in instrument response, which are major sources of error in other quantification methods. nih.gov SIDMS using ¹⁵N-labeled standards is widely applied in metabolic research, including the quantification of deoxyribonucleotides in cancer cells and comparative metabolomics in various organisms. biorxiv.orgnih.gov

Tracing of Metabolic Fluxes and Reaction Mechanisms via Isotope Ratio Monitoring

Stable isotope tracing using ¹⁵N-labeled compounds is a cornerstone of metabolic flux analysis (MFA), a technique that investigates the flow of atoms through metabolic pathways. medchemexpress.com Adenine Hydrochloride-¹⁵N₅ is an invaluable tracer for dissecting the intricate network of nitrogen metabolism, particularly in the biosynthesis of purines. medchemexpress.comnih.gov By introducing ¹⁵N₅-labeled adenine into a biological system, scientists can track the incorporation and distribution of the heavy nitrogen isotopes into various downstream metabolites. creative-proteomics.com

Metabolic flux analysis with ¹⁵N tracers has emerged as a highly accurate and widely used technique. medchemexpress.com It allows for a detailed understanding of metabolite level variations, flow distribution, and turnover rates within the intracellular metabolic network. medchemexpress.com For instance, studies have used ¹⁵N-labeled glutamine to trace the nitrogen atoms into the purine ring of adenine, demonstrating how cancer cells might alter glutamine metabolism to support nucleotide biosynthesis. researchgate.net The analysis of mass isotopomer distributions in metabolites like adenine, after feeding cells with ¹⁵N-labeled precursors, provides quantitative data on the contributions of different nitrogen sources to its synthesis. nih.govescholarship.org

Isotope Ratio Monitoring, typically performed with mass spectrometry, measures the change in the isotopic composition of adenine and related nucleotides. This allows researchers to quantify the flux through specific pathways, such as de novo purine synthesis versus salvage pathways. nih.gov The simultaneous use of ¹³C and ¹⁵N tracers can provide even more comprehensive insights, allowing for the concurrent tracking of both carbon and nitrogen backbones of metabolites. escholarship.orgnih.gov This dual-labeling approach enhances the resolution of metabolic models and provides a more complete picture of cellular metabolism. nih.gov

Table 1: Research Findings in Metabolic Flux Analysis using ¹⁵N-Labeled Compounds

| Research Area | ¹⁵N-Labeled Tracer | Key Findings | Analytical Technique | Reference(s) |

| Purine Nucleotide Synthesis | [α-¹⁵N]glutamine | Traced ¹⁵N from glutamine into the M1 and M2 isotopologues of free adenine, showing increased flux in cancer cells. | Non-targeted Tracer Fate Detection (NTFD) | researchgate.net |

| General Nitrogen Assimilation | ¹⁵N-labeled nitrate (B79036) | Determined that certain bacteria assimilate nitrate for denitrification in the presence of ammonia (B1221849), but for assimilation when ammonia is absent. | Global Isotope Metabolomics | nih.gov |

| Amino Acid & Nucleotide Metabolism | ¹⁵N-labeled glutamine | Developed a method to quantify glutamine-derived ¹⁵N flux into nucleosides and nucleobases in cancer cells. | LC-MS/MS with Selected Reaction Monitoring (SRM) | nih.gov |

| Central Carbon & Nitrogen Metabolism | ¹³C- and ¹⁵N-labeled glucose and glutamine | Demonstrated simultaneous tracing of carbon and nitrogen, providing evidence for nitrogen-carrying reactions in amino acid and nucleotide metabolism. | High-Resolution Mass Spectrometry | escholarship.org |

| Ammonium Assimilation | ¹⁵N-labeled ammonium | Quantified central nitrogen fluxes in vivo, elucidating the pathways of mineral nitrogen incorporation into amino acids. | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

Fragmentation Pathway Analysis of ¹⁵N-Labeled Adenine and its Biochemical Derivatives

Mass spectrometry is a pivotal tool for analyzing the structure of molecules, and the fragmentation patterns observed provide a fingerprint for identification. The use of ¹⁵N-labeled adenine and its derivatives greatly aids in elucidating these fragmentation pathways. nih.gov By knowing the precise location of the heavier ¹⁵N atoms, researchers can definitively identify the nitrogen atoms present in the various fragment ions produced during mass spectrometric analysis. nih.govresearchgate.net

Studies on singly labeled [¹⁵N]adenines have shown that upon electron impact, the molecule undergoes sequential losses of hydrogen cyanide (HCN) units. nih.govpnas.org The analysis of the fragmentation patterns of all five possible singly ¹⁵N-labeled adenines confirmed the specific atoms involved in these losses. For example, the initial loss of HCN has been shown to predominantly involve the N-1 and C-2 atoms of the purine ring. researchgate.net This detailed analysis is crucial for correctly interpreting mass spectra of adenine-containing compounds, from simple nucleosides to complex nucleic acids.

This approach has been extended to more complex biochemical derivatives. The comparative analysis of the fragmentation of natural (unlabeled) metabolites versus their ¹⁵N-labeled counterparts improves confidence in the annotation of product ions and can reveal incorrect annotations in previously published literature. epa.gov This is particularly valuable in identifying modified nucleosides in DNA and RNA, where oxidative damage or other modifications can alter the structure and, consequently, the fragmentation behavior. rsc.orgacs.org

Table 2: Key Fragmentation Characteristics of ¹⁵N-Labeled Adenine

| Precursor Molecule | Labeling Position | Key Fragmentation Event | Resulting Fragment | Significance | Reference(s) |

| Adenine | Singly ¹⁵N-labeled (various) | Sequential loss of HCN units | C₄H₄N₄⁺, C₃H₃N₃⁺, etc. | Elucidates the fundamental fragmentation mechanism of the purine ring under electron impact. | nih.govpnas.org |

| Adenine | ¹⁵N at N-1 | Loss of the first HCN | Involves N-1 and C-2 | Confirms the specific atoms lost in the initial fragmentation step. | researchgate.net |

| Protonated Adenine | Not specified (general) | Collision-Induced Dissociation (CID) | Emission of NH₃ and NH₂CN | Identifies alternative fragmentation channels relevant to tandem mass spectrometry. | researchgate.net |

| Ribonucleosides | Uniformly ¹⁵N-labeled | Cleavage of the glycosidic bond | Neutral loss of ribose | A characteristic fragmentation used to identify nucleosides in complex mixtures. | rsc.org |

Integration of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Metabolomics

To achieve a comprehensive view of the metabolome, researchers often integrate multiple analytical platforms, with the combination of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) being particularly powerful. creative-proteomics.comwellcomeopenresearch.org Both techniques are instrumental in analyzing ¹⁵N-labeled metabolites, including adenine and its derivatives, but they are suited for different types of molecules. nih.govsfrbm.org

LC-MS/MS is the preferred method for analyzing polar and thermally labile compounds like nucleotides (ATP), nucleosides, and nucleobases directly from biological extracts. nih.govwellcomeopenresearch.org The development of electrospray ionization (ESI) has been crucial for the quantitative determination of these molecules. nih.gov Methods using reverse-phase or HILIC chromatography are widely employed to separate complex mixtures of metabolites before their detection by tandem mass spectrometry, which provides both high sensitivity and selectivity. wellcomeopenresearch.orgfrontiersin.orgacs.org The use of ¹⁵N-labeled internal standards, such as Adenine-¹⁵N₅, is essential for accurate quantification in LC-MS/MS-based metabolomics. caymanchem.comnih.gov

GC-MS, on the other hand, is ideal for the analysis of volatile or semi-volatile compounds. For non-volatile metabolites like amino acids and nucleobases, a chemical derivatization step, such as trimethylsilylation, is required to make them volatile enough for GC analysis. nih.govsfrbm.org GC-MS provides excellent chromatographic resolution and generates reproducible fragmentation patterns that are useful for compound identification. sfrbm.org The use of ¹⁵N-labeling in conjunction with GC-MS allows for the tracing of nitrogen assimilation into amino acids and other primary metabolites. nih.gov By using both LC-MS/MS and GC-MS, researchers can cover a wider range of the metabolome, from central carbon and nitrogen metabolites to complex lipids and nucleotides, providing a more holistic understanding of metabolic networks. nih.govwellcomeopenresearch.org

Table 3: Comparison of LC-MS/MS and GC-MS for ¹⁵N-Labeled Metabolomics

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Analytes | Ideal for polar, non-volatile, and thermally labile compounds (e.g., nucleotides, nucleosides, organic acids). nih.govwellcomeopenresearch.org | Best for volatile or semi-volatile compounds. Non-volatile analytes require chemical derivatization. nih.govsfrbm.org |

| Sample Preparation | Often involves simple extraction; derivatization is typically not required. frontiersin.org | Requires derivatization (e.g., trimethylsilylation) for polar metabolites like amino acids and nucleobases. sfrbm.org |

| Separation Principle | Based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18, HILIC). frontiersin.orgacs.org | Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. nih.gov |

| Ionization | Soft ionization techniques like Electrospray Ionization (ESI) are common, keeping molecules intact. nih.gov | Typically uses hard ionization like Electron Impact (EI), leading to extensive, reproducible fragmentation. nih.gov |

| Key Application for ¹⁵N-Adenine | Direct quantification of ¹⁵N-labeled adenine, adenosine, ATP, etc., in metabolic flux studies. nih.govnih.gov | Analysis of ¹⁵N-labeled adenine (as a derivative) and related nitrogen-containing metabolites. sfrbm.org |

| Strengths | High sensitivity, suitable for a wide range of compounds without derivatization, soft ionization preserves precursor ions. creative-proteomics.comwellcomeopenresearch.org | High chromatographic resolution, robust, standardized libraries of fragmentation patterns available. nih.govsfrbm.org |

Applications of Adenine Hydrochloride 15n5 in Tracing Metabolic Pathways and Cellular Processes

Elucidating Purine (B94841) Biosynthesis and Catabolism Pathways

The metabolism of purines, a class of nitrogen-containing compounds that includes adenine (B156593) and guanine (B1146940), is critical for cellular function. Cells synthesize purines through two primary routes: the de novo pathway, which builds them from simpler precursor molecules, and the salvage pathway, which recycles pre-existing purine bases and nucleosides. differencebetween.comfiveable.me Adenine Hydrochloride-[15N5] serves as an invaluable tool for dissecting the intricate dynamics of these pathways.

Isotope tracing with [¹⁵N₅]-adenine allows for the direct measurement of the salvage pathway's contribution to the cellular pool of purine nucleotides. When [¹⁵N₅]-adenine is introduced into a biological system, it is directly converted by the enzyme adenine phosphoribosyltransferase (APRT) into ¹⁵N-labeled adenosine (B11128) monophosphate (AMP). nih.govlibretexts.org This labeled AMP can then be further metabolized into other purine nucleotides like inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP). nih.gov

By measuring the fractional enrichment of ¹⁵N in these nucleotide pools, researchers can quantify the activity of the salvage pathway relative to the de novo pathway, which incorporates unlabeled precursors. nih.govnih.gov It was traditionally believed that proliferating cells rely mainly on de novo synthesis, while differentiated tissues prefer the salvage pathway. nih.govbiorxiv.org However, recent in-vivo studies using [¹⁵N₅]-adenine infusions in mice have challenged this view, demonstrating that adenine is a highly effective circulating precursor for supplying purine nucleotides to both normal tissues and tumors through the salvage pathway. nih.govnih.gov

One study revealed that after a five-hour infusion of [¹⁵N₅]-adenine, significant labeling of AMP, IMP, and GMP occurred across a variety of tissues, indicating robust salvage activity. nih.gov The brain, however, exhibited less than 1% labeling, suggesting a lower reliance on circulating adenine for its purine nucleotide pools. nih.gov

| Tissue | Labeled AMP (%) | Labeled IMP (%) | Labeled GMP (%) |

|---|---|---|---|

| Liver | ~12% | ~10% | ~8% |

| Kidney | ~15% | ~12% | ~10% |

| Spleen | ~10% | ~8% | ~6% |

| Lung | ~10% | ~8% | ~7% |

| Brain | <1% | <1% | <1% |

This table presents approximate data synthesized from graphical representations in the cited research article nih.gov.

Adenine Hydrochloride-[15N5] is also instrumental in studying the catabolism (breakdown) and recycling of purine nucleotides. nih.gov By pre-labeling the adenine nucleotide pool within cells, scientists can track the fate of these molecules over time and under various physiological conditions. nih.gov

For example, a study investigating the effects of intense exercise on liver metabolism used ¹⁵N-labeled adenine to label hepatic adenine nucleotides in rats. nih.gov Following exhaustive exercise, researchers observed a significant reduction in hepatic levels of ATP and total adenine nucleotides, while breakdown products like AMP, adenosine, and hypoxanthine (B114508) increased. nih.gov The decline in the total hepatic ¹⁵N level during the recovery period, coupled with increased urinary excretion of ¹⁵N-urate (the final product of purine degradation in many animals), provided direct evidence that intense exercise leads to the degradation of liver adenine nucleotides. nih.govmdpi.com This study demonstrated that these degraded nucleotides were not re-utilized for re-synthesis but were further broken down and excreted. nih.gov

| Parameter | Observation Post-Exercise | Implication |

|---|---|---|

| Hepatic ATP and Total Adenine Nucleotides | Decreased | Net loss of energy currency |

| Hepatic AMP, Adenosine, Hypoxanthine | Increased | Accumulation of breakdown products |

| Total Hepatic ¹⁵N Level | Continued decline during recovery | Clearance of labeled purines from the liver |

| Urinary ¹⁵N-Urate Excretion | 40% higher than control group | Increased irreversible degradation and excretion of purines |

This table summarizes findings from the cited research article nih.gov.

Metabolic flux analysis is a powerful technique used to measure the rates of reactions in a metabolic network. wikipedia.orgnih.gov Stable isotopes like ¹⁵N are central to these methods. nih.govbham.ac.uk By introducing a labeled substrate such as Adenine Hydrochloride-[15N5] and monitoring the rate at which the ¹⁵N label appears in downstream metabolites, researchers can calculate the flux, or rate of turnover, through specific pathways. nih.gov

This approach provides a dynamic view of cellular metabolism that goes beyond simple measurements of metabolite concentrations. nih.gov For instance, quantitative analysis using [¹⁵N₅]-adenine has shown that in tumors, both the de novo and salvage pathways contribute comparatively to maintaining purine nucleotide pools. nih.gov Such studies can reveal how metabolic pathways are rewired in diseases like cancer and can help identify potential therapeutic targets. nih.govcreative-proteomics.com The ability to simultaneously trace the incorporation of ¹⁵N from adenine and ¹³C from other precursors (like glucose or glutamine) in dual-labeling experiments further enhances the resolution of metabolic flux maps, providing a more comprehensive understanding of cellular metabolism. nih.gov

Tracing Nucleic Acid Synthesis and Turnover

As a core component of DNA and RNA, labeled adenine is a direct tracer for the synthesis and degradation of these vital macromolecules.

The principle of using heavy isotopes to study DNA replication was famously established by the Meselson-Stahl experiment, which used ¹⁵N to demonstrate the semi-conservative nature of DNA replication. libretexts.orgwou.edu In their experiment, bacteria were grown in a medium containing a heavy isotope of nitrogen (¹⁵N), which was incorporated into the nitrogenous bases of their DNA. wou.eduamericanboard.org When the bacteria were transferred to a medium with the normal ¹⁴N isotope, the newly synthesized DNA strands contained ¹⁴N, resulting in hybrid DNA molecules of intermediate density. libretexts.org

Modern studies apply this same principle with greater specificity by using labeled nucleobases like Adenine Hydrochloride-[15N5]. By providing this compound to cells, researchers can directly track its incorporation into newly synthesized DNA during replication or repair processes. creative-proteomics.com This allows for precise measurement of the rate of DNA synthesis under different conditions, such as during cell cycle progression or in response to DNA damage. The detection of the ¹⁵N label in genomic DNA via mass spectrometry provides a quantitative measure of how much new DNA has been produced, offering insights into the dynamics of cell proliferation and the mechanisms of DNA repair.

The synthesis (transcription) and degradation of RNA molecules are key regulatory points in gene expression. nih.gov Isotopic labeling with [¹⁵N₅]-adenine enables the study of these dynamic processes. By introducing a pulse of labeled adenine, researchers can tag newly transcribed RNA molecules. The rate at which the ¹⁵N label appears in the total RNA pool reflects the rate of transcription. Conversely, by removing the labeled precursor and chasing it with an unlabeled version, the rate of disappearance of the ¹⁵N label from the RNA pool can be measured to determine RNA turnover or half-life. nih.gov

Furthermore, site-specific labeling of RNA using ¹⁵N-labeled nucleotides is a powerful technique for studying RNA structure and dynamics using NMR spectroscopy. biorxiv.orgresearchgate.net In one study, researchers enzymatically incorporated a single ¹³C/¹⁵N-labeled adenosine monophosphate (AMP) into a specific position within a 46-nucleotide RNA molecule. biorxiv.org This single labeled nucleotide acted as a spectroscopic probe, allowing for the unambiguous assignment of NMR signals for that specific residue and providing unique insights into the conformational dynamics of the RNA molecule, which would not have been possible with uniform labeling. biorxiv.org

Monitoring Epigenetic Modifications, such as DNA N6-Methyladenine Formation, with Isotopic Tracers

The use of stable isotope-labeled compounds, such as Adenine Hydrochloride-[15N5], is a powerful technique for tracing the metabolic fate of molecules in complex biological systems. In the field of epigenetics, these tracers are instrumental in elucidating the dynamics of DNA modifications. One such modification of growing interest is N6-methyladenine (6mA), which has been identified as a potential epigenetic mark in various organisms. nih.gov While 5-methylcytosine (B146107) has long been recognized as a key epigenetic marker in mammals, recent studies have also identified N6-methyladenine in the DNA of mouse embryonic stem cells, suggesting it plays a role in epigenetic regulation. nih.gov

By introducing Adenine Hydrochloride-[15N5] into a cell culture or organism, researchers can track the incorporation of the labeled adenine into the DNA backbone. As cellular machinery utilizes this labeled precursor for DNA synthesis, any subsequent modification, such as the methylation of the N6 position of adenine to form 6mA, will retain the 15N5 signature. This allows for the sensitive and specific detection of newly synthesized 6mA.

Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed to quantify these modifications. nih.govacs.org The mass difference imparted by the five 15N atoms allows the mass spectrometer to distinguish between pre-existing (unlabeled) adenine and 6mA and the newly formed, labeled molecules. This strategy enables the study of the rate of 6mA formation, its stability, and its potential removal by demethylases under various physiological or pathological conditions. For instance, researchers can investigate how exposure to certain environmental factors or changes in cellular state affects the dynamics of 6mA deposition and removal.

Table 1: Illustrative Data from a Hypothetical Isotope Tracing Experiment for DNA N6-Methyladenine (6mA) Formation

This table represents the type of data that could be generated by using Adenine Hydrochloride-[15N5] to trace 6mA formation in response to a hypothetical cellular stimulus.

| Cell Condition | Time Point | Total Genomic Adenine (pmol/µg DNA) | [15N5]-Adenine Incorporation (%) | Total 6mA (fmol/µg DNA) | [15N5]-6mA Detected (fmol/µg DNA) |

| Control | 24h | 1500 | 48.5 | 7.5 | 3.6 |

| Stimulus A | 24h | 1480 | 47.9 | 15.2 | 7.3 |

| Control | 48h | 1510 | 50.1 | 7.6 | 3.8 |

| Stimulus A | 48h | 1495 | 49.5 | 22.8 | 11.2 |

Investigations in Broader Biochemical Systems and Molecular Interactions

Contributions to Cell Proliferation and Differentiation Research

Adenine is a fundamental building block for nucleic acids (DNA and RNA), making it essential for cell proliferation. medchemexpress.com Adenine hydrochloride is often added to cell culture media to support cell growth and division. chemimpex.com By substituting standard adenine with Adenine Hydrochloride-[15N5], researchers can quantitatively trace the incorporation of adenine into the DNA of newly synthesized cells. This isotopic labeling approach provides a direct measure of DNA replication rates, a key indicator of cell proliferation.

For example, in studies of cancer biology, researchers can use [15N5]-adenine to determine how potential therapeutic agents affect the proliferation of tumor cells. A reduction in the incorporation of the labeled adenine into the DNA of treated cells would indicate an anti-proliferative effect. Conversely, in tissue engineering and regenerative medicine, this tracer can be used to monitor the proliferation rates of stem cells as they differentiate into specific lineages, providing insights into the efficiency of differentiation protocols. While some studies have explored the anti-proliferative activity of adenine itself on certain cancer cell lines, the use of its isotopically labeled form allows for a more dynamic and quantitative assessment of these processes. researchgate.net

Role in Energy Metabolism and Adenosine Triphosphate (ATP)/Nucleotide Turnover Studies

Adenine is a core component of adenosine triphosphate (ATP), the primary energy currency of the cell, as well as other critical cofactors like NAD and FAD. medchemexpress.commpbio.com Consequently, Adenine Hydrochloride-[15N5] is an invaluable tool for studying energy metabolism and the turnover of the entire adenine nucleotide pool (ATP, ADP, and AMP). nih.gov When cells are supplied with [15N5]-adenine, it is rapidly incorporated into these high-energy molecules through salvage pathways.

Researchers can monitor the rate at which the 15N label appears in ATP, providing a direct measurement of ATP synthesis. nih.gov This allows for the detailed investigation of metabolic fluxes under different conditions, such as during normal cellular respiration, hypoxia, or in response to metabolic drugs. nih.govnih.gov By combining isotopic labeling with mass spectrometry, the rates of both synthesis and degradation of the adenine nucleotide pool can be determined, offering a complete picture of cellular energy dynamics. This approach is superior to simply measuring static ATP levels, as it provides dynamic information about the turnover and bioenergetic state of the cell.

Table 2: Example Data for ATP Turnover Analysis Using Adenine Hydrochloride-[15N5]

This table illustrates how the rate of incorporation of the 15N5 label into the cellular ATP pool might be measured over time in a typical experiment.

| Time After [15N5]-Adenine Addition | Total ATP Concentration (µM) | Labeled [15N5]-ATP (%) | Calculated Rate of ATP Synthesis (µM/min) |

| 0 min | 2.5 | 0.0 | - |

| 5 min | 2.4 | 15.6 | 0.078 |

| 10 min | 2.5 | 28.8 | 0.072 |

| 20 min | 2.6 | 49.9 | 0.065 |

| 30 min | 2.5 | 65.2 | 0.054 |

Interrogation of Specific Molecular Recognition Events by Biological Macromolecules

The nitrogen atoms within the purine ring of adenine play a crucial role in forming the hydrogen bonds that govern molecular recognition events, such as the binding of DNA to proteins or the interaction of ATP with enzymes. nih.gov The use of fully labeled Adenine Hydrochloride-[15N5] enables researchers to leverage powerful analytical techniques like 15N Nuclear Magnetic Resonance (NMR) spectroscopy to study these interactions in great detail. nih.gov

15N NMR is highly sensitive to the chemical environment of each nitrogen atom. When an adenine-containing molecule (like a segment of DNA or an ATP molecule) binds to a biological macromolecule (e.g., a transcription factor or a kinase), the electron distribution around the nitrogen atoms involved in the interaction changes. This results in a measurable shift in the 15N NMR spectrum. By monitoring these shifts, scientists can identify the specific nitrogen atoms participating in the binding interface and characterize the nature of the interaction. This technique has been used to study the tautomeric forms of adenine derivatives, which has a direct impact on their hydrogen bonding patterns and, consequently, their molecular recognition by proteins and other molecules. nih.gov

Computational and Theoretical Frameworks Supporting 15n5 Adenine Research

Application of Quantum Mechanical Calculations for Tautomerism and Protonation State Predictions

Quantum mechanical (QM) calculations are indispensable for understanding the intrinsic properties of molecules like adenine (B156593). The labeling of all five nitrogen atoms with the 15N isotope provides a unique opportunity to correlate theoretical predictions with experimental nuclear magnetic resonance (NMR) data.

Tautomerism is a critical aspect of adenine's chemistry, as different tautomers can exhibit distinct hydrogen bonding patterns, thereby influencing molecular recognition in biological systems. nih.gov QM methods, particularly Density Functional Theory (DFT) and second-order perturbation theory, are used to estimate the relative stabilities of adenine's various tautomers, such as the N9-H, N7-H, and the less common N3-H forms. nih.govresearchgate.net These calculations can be performed for the molecule in the gas phase or by incorporating solvent effects through continuum or discrete solvation models to better mimic experimental conditions. nih.govresearchgate.net Studies have shown that while the N9-H tautomer is typically the major species, the presence of other tautomers can be predicted and has been supported by 15N NMR spectroscopy. nih.govresearchgate.net

Similarly, predicting the site of protonation is crucial for understanding the behavior of adenine hydrochloride. nih.gov QM calculations can determine the gas-phase proton affinities and pKa values for each nitrogen atom in the adenine ring. nih.govbiu.ac.il These theoretical values help to explain why the N1 position is the preferred site of protonation in most cases. nih.gov By calculating 15N NMR chemical shifts for different protonated species, researchers can directly compare theoretical spectra with experimental ones, confirming the protonation state. nih.gov A combined theoretical and experimental approach has revealed that the significant shielding (upfield shift) observed in 15N NMR upon protonation of an sp2-hybridized nitrogen is due to changes in the contribution of the nitrogen lone pair. nih.gov

Table 1: Theoretical and Experimental Approaches to Adenine Tautomerism

| Aspect | Quantum Mechanical (QM) Calculation Methods | Key Findings & Predictions | Experimental Correlation |

|---|---|---|---|

| Tautomer Stability | Density Functional Theory (DFT), Second-order perturbation theory | Predicts the relative energies and stability of N9-H, N7-H, and N3-H tautomers. nih.govresearchgate.net | High-resolution 15N NMR spectra of [15N5]-adenine derivatives confirm the existence of multiple tautomers in solution. nih.govresearchgate.net |

| Protonation Sites | DFT, Polarizable Continuum Model (PCM) | Calculates proton affinities and pKa values for each nitrogen, identifying the most likely protonation sites (typically N1). nih.govbiu.ac.il | 15N NMR measurements provide acidity constants and confirm the N1 position as the primary protonation site. nih.govbiu.ac.il |

| NMR Chemical Shifts | Gauge-Including Atomic Orbital (GIAO)-DFT | Calculates 15N chemical shifts for each nitrogen in different tautomeric and protonation states. nih.gov | The calculated shifts are compared with experimental 15N NMR data to assign signals and validate structural models. acs.org |

Molecular Dynamics Simulations of [15N]-Labeled Systems for Conformational and Dynamic Analysis

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of [15N5]-adenine over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to observe processes like conformational changes, solvent interactions, and binding events.

In the context of [15N5]-adenine, MD simulations can be used to explore the structural dynamics of the molecule itself or when it is incorporated into larger systems like RNA or DNA. biorxiv.orgnih.govplos.org These simulations can reveal how the protonated adenine hydrochloride interacts with water molecules and counter-ions in solution, providing a detailed picture of its solvation shell and hydrogen-bonding network. The isotopic labeling itself does not significantly alter the dynamics in a classical MD simulation, but the data generated can be used to interpret experimental results from techniques that are sensitive to isotopic substitution, such as NMR.

Table 2: Applications of Molecular Dynamics in [15N]-Adenine Research

| Application Area | Simulation Focus | Information Gained | Relevance to [15N] Labeling |

|---|---|---|---|

| Solvation | Interactions between adenine hydrochloride and solvent molecules | Detailed structure of the solvation shell, hydrogen bond lifetimes, and dynamics. | Provides a dynamic context for interpreting spectroscopic data that is sensitive to the local environment of the 15N nuclei. |

| Conformational Analysis | Exploring the potential energy surface of adenine and its derivatives | Identification of stable and transient conformations, and the pathways for interconversion. | Helps in understanding the structural basis for observed experimental phenomena in labeled molecules. |

| Biomolecular Dynamics | Simulating RNA or DNA containing a labeled adenine residue | Insights into local flexibility, base pairing stability, and conformational changes. biorxiv.orgnih.gov | Complements experimental NMR studies that use 15N labeling to probe the dynamics of specific residues within a larger molecule. plos.org |

Integration of Experimental Spectroscopic Data with Computational Models for Enhanced Structural and Mechanistic Insights

The most powerful approach to studying [15N5]-adenine hydrochloride involves the tight integration of experimental spectroscopy with computational modeling. This synergy allows for a level of structural and mechanistic detail that neither approach could achieve alone. The full 15N labeling of the molecule is particularly advantageous, as it provides five distinct nuclear probes for experimental measurement, which can then be directly correlated with theoretical calculations for each specific nitrogen atom. nih.govresearchgate.net

15N NMR spectroscopy is a primary experimental technique in this context. nih.gov However, assigning the five nitrogen signals in an experimental spectrum to their corresponding positions in the adenine ring can be challenging. This is where QM calculations become vital. By computing the 15N NMR chemical shielding for each nitrogen atom in a theoretically optimized structure, a predicted spectrum can be generated. u-szeged.hu Comparing the calculated chemical shifts with the experimental values allows for confident assignment of the NMR signals. acs.org This integrated approach has been used to study tautomerism and protonation in adenine and its derivatives, providing strong evidence for the existence of specific tautomers in solution. nih.govnih.gov

Beyond NMR, other spectroscopic techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be combined with DFT calculations. acs.org By simulating the vibrational spectra of adenine isotopomers and comparing them with experimental SERS data, researchers can determine the molecule's orientation and interaction with metal surfaces. acs.org The isotopic shifts observed upon 15N substitution serve as a crucial benchmark for validating the accuracy of the computational model and the assignment of vibrational modes. acs.org

Table 3: Comparison of Experimental and Calculated 15N NMR Chemical Shifts for Adenine Tautomers

| Nitrogen Atom | Experimental Shift (ppm) in DMSO | Calculated Shift (ppm) for N9-H Tautomer | Calculated Shift (ppm) for N7-H Tautomer |

|---|---|---|---|

| N1 | ~235.8 | Matches well with experimental data | Significant deviation from experiment |

| N3 | ~230.1 | Matches well with experimental data | Significant deviation from experiment |

| N7 | Varies | Lower energy state in calculations | Higher energy state in calculations |

| N9 | Varies | Higher energy state in calculations | Lower energy state in calculations |

| NH2 | ~80.2 | Matches well with experimental data | Matches well with experimental data |

Note: The table presents generalized data based on findings where calculations help differentiate between the major N9-H and minor N7-H tautomers. Exact values can be found in specialized literature. researchgate.netu-szeged.hu

Predictive Modeling of Metabolic Fluxes and Network Analysis in Isotopic Tracing Experiments

[15N5]-Adenine hydrochloride serves as a powerful tracer for metabolic studies. alfa-chemistry.com When introduced into biological systems, the 15N atoms are incorporated into various biomolecules through metabolic pathways. alfa-chemistry.com By tracking the distribution of the 15N label over time using techniques like mass spectrometry or NMR, researchers can elucidate the flow of nitrogen through metabolic networks. embopress.orgresearchgate.net This experimental approach is known as isotopic tracing. wikipedia.org

The complex data generated from these experiments are analyzed using computational models in a process called Metabolic Flux Analysis (MFA). nih.gov MFA uses a stoichiometric model of the cell's metabolic network to calculate the rates (fluxes) of intracellular reactions. nih.gov The isotopic labeling patterns observed in metabolites like amino acids and nucleotides provide crucial constraints for these calculations, allowing for the quantification of fluxes that would otherwise be impossible to measure. embopress.orgnih.gov

Using [15N5]-adenine as a tracer is particularly useful for studying nucleotide biosynthesis and salvage pathways. nih.gov Predictive models can simulate how the 15N label from adenine is expected to distribute throughout the network under different conditions. By comparing these predictions with experimental data, researchers can test hypotheses about metabolic regulation, identify active pathways, and understand how metabolism is rewired in different states, such as in disease. nih.govembopress.org This approach allows for a system-level understanding of nitrogen metabolism, with studies identifying key nodes like glutamate (B1630785) as central to nitrogen distribution. nih.gov

Table 4: Principles of 15N-Based Metabolic Flux Analysis

| Step | Description | Role of [15N5]-Adenine | Computational Modeling Aspect |

|---|---|---|---|

| 1. Isotope Labeling | A biological system (e.g., cell culture) is supplied with [15N5]-adenine. alfa-chemistry.com | Acts as the source of the 15N tracer, introducing the heavy isotope into the metabolic network. | The model defines the entry point of the label into the system. |

| 2. Measurement | After a period of incubation, metabolites are extracted and their isotopic labeling patterns are measured by mass spectrometry or NMR. embopress.org | The 15N atoms from adenine will be incorporated into downstream metabolites, creating specific mass isotopomers. | The computational framework simulates the expected labeling patterns for different flux distributions. |

| 3. Flux Calculation | The measured labeling data is used as a constraint to solve a system of equations representing the metabolic network. nih.gov | The specific distribution of 15N provides the necessary information to resolve the fluxes through interconnected nitrogen-assimilating pathways. nih.gov | An optimization algorithm finds the set of reaction rates (fluxes) that best explains the observed experimental labeling data. nih.gov |

| 4. Network Analysis | The calculated flux map is analyzed to understand the properties of the metabolic system. nih.gov | Provides quantitative data on the rates of nucleotide synthesis, degradation, and interconversion. | The model can be used to predict the effect of genetic or environmental perturbations on metabolic fluxes. embopress.org |

Challenges and Future Directions in Adenine Hydrochloride 15n5 Research

Methodological Advancements for Enhanced Sensitivity, Specificity, and Resolution in Detection

A primary challenge in [15N5]-adenine hydrochloride research lies in the detection of the isotope-labeled molecules with high sensitivity and precision, especially when they are present in low concentrations within complex biological matrices. Future progress hinges on the continued development of advanced analytical techniques.

High-Resolution Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry (LC-NSI-HRMS/MS) are at the forefront of enhancing detection sensitivity. acs.org These methods allow for the detection of analytes at the attomolar level, which is crucial for quantifying rare DNA adducts or low-abundance metabolites. acs.org The high resolution of instruments like the Orbitrap detector enables precise mass determination, allowing for the clear differentiation of 15N-labeled species from the natural isotope background. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, especially 15N NMR, offers unparalleled insight into the structural and dynamic properties of molecules. nih.gov Fully 15N-labeled adenine (B156593) enhances the signal significantly, enabling high-resolution spectra to be obtained. nih.gov The development of 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, further improves resolution and sensitivity, aiding in the identification of metabolites in complex mixtures. nih.gov Advances in NMR technology, including higher field magnets and cryogenic probes, continue to push the boundaries of detection, making it possible to study larger and more complex biological systems. nih.govazom.com

| Analytical Technique | Key Advancement | Impact on [15N5]-Adenine Research |

| LC-NSI-HRMS/MS | Attomolar detection limits and high-resolution mass analyzers. acs.org | Enables quantification of extremely low-abundance labeled molecules, crucial for studies on DNA damage and repair. |

| 15N NMR Spectroscopy | Full isotopic labeling and multi-dimensional experiments (e.g., 2D HSQC). nih.govnih.gov | Provides detailed structural and molecular recognition information, allowing for precise characterization of metabolic pathways. |

| Pulsed-Field Gradients in NMR | Superior signal suppression and faster data acquisition. researchgate.net | Improves the quality of spectra from samples with natural 15N abundance and reduces experimental time. researchgate.net |

Development of Novel Experimental Designs for Addressing Complex Biological Questions

Beyond analytical advancements, innovative experimental designs are crucial for leveraging Adenine Hydrochloride-[15N5] to answer intricate biological questions. Stable isotope tracer-based metabolomics approaches are moving beyond simple pathway mapping to explore the dynamics of metabolic networks. nih.govmdpi.com

One significant area of application is the study of DNA adducts and repair mechanisms . nih.govnih.gov DNA adducts are chemical modifications to DNA that can lead to mutations if not repaired and are implicated in carcinogenesis. semanticscholar.org By using [15N5]-adenine, researchers can trace the formation of adenine adducts and monitor their removal by nucleotide excision repair (NER) and other repair pathways. nih.govuri.edu For example, studies have shown that adenine-DNA adducts derived from certain carcinogens are significantly more resistant to repair than their guanine (B1146940) counterparts, providing a potential explanation for the potent carcinogenicity of these compounds. nih.govnih.gov Future experimental designs will likely involve sophisticated cell culture models and in vivo studies to investigate the sequence-specific repair of adenine adducts and the interplay between different DNA repair pathways. uri.edu

Expansion of [15N5]-Adenine Applications into Emerging Research Fields

The utility of Adenine Hydrochloride-[15N5] is expanding from its traditional roles into new and exciting areas of research. These emerging applications promise to provide novel insights into complex biological processes.

Microbial Natural Product Discovery: The integration of 15N-labeling with genomics and metabolomics is proving to be a powerful strategy for discovering novel natural products and linking them to their biosynthetic gene clusters. frontiersin.org By feeding microbes 15N-labeled precursors like adenine, researchers can use MS and NMR to identify nitrogen-containing metabolites, facilitating the discovery of new bioactive compounds. frontiersin.orgresearchgate.net

Nucleic Acid Metabolism and Therapeutics: As a fundamental component of DNA and RNA, adenine is central to nucleic acid metabolism. nih.govinternationalscholarsjournals.com Using [15N5]-adenine as a tracer allows for detailed studies of purine (B94841) biosynthesis and salvage pathways. nih.gov This is particularly relevant in the context of developing therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs), where understanding the metabolic fate of these molecules is critical. nih.gov

Quantitative Proteomics and Post-Translational Modifications: Metabolic labeling with heavy isotopes is a cornerstone of quantitative proteomics. nih.gov While often used for entire organisms or cells, targeted use of [15N5]-adenine can help elucidate pathways involving adenine-containing cofactors that are crucial for enzymatic modifications of proteins, such as histones. nih.gov

| Emerging Research Field | Application of [15N5]-Adenine Hydrochloride | Potential Impact |

| Natural Product Discovery | Tracing nitrogen incorporation into microbial secondary metabolites. frontiersin.org | Accelerates the discovery of new antibiotics and other therapeutic agents. |

| Nucleic Acid Therapeutics | Monitoring the metabolic fate and stability of oligonucleotide-based drugs. nih.gov | Improves the design and efficacy of gene therapies and antisense treatments. |

| Histone PTM Studies | Investigating the role of adenine-containing cofactors (e.g., ATP, NAD+) in histone modifying enzymes. nih.gov | Provides deeper understanding of epigenetic regulation in health and disease. |

Prospects for Interdisciplinary Approaches Integrating [15N5]-Adenine with Complementary Isotopic Probes

The true power of stable isotope tracing is often realized through the combination of multiple isotopic probes. Integrating [15N5]-adenine with other labeled compounds, such as those containing carbon-13 (13C) or deuterium (B1214612) (2H), allows for a more comprehensive and systems-level view of metabolism.

Multi-Isotope Labeling for Metabolic Flux Analysis (MFA): 13C-MFA is a well-established technique for quantifying the rates (fluxes) of metabolic pathways. springernature.com By simultaneously introducing 15N-labeled precursors, researchers can perform 13C15N-metabolic flux analysis. nih.gov This dual-labeling approach provides a more complete picture by tracking both carbon and nitrogen flow through metabolic networks, which is essential for understanding the biosynthesis of amino acids and nucleotides. nih.govresearchgate.net This integrated approach is particularly powerful for studying the metabolism of pathogens, which can inform the development of new drugs. nih.gov

Systems Biology and Multi-tissue Analysis: In vivo studies in model organisms and even humans are benefiting from the simultaneous administration of multiple tracers. nih.gov For example, combining 2H and 13C tracers with 15N-labeled compounds can help to quantify tissue-specific nutrient utilization and the exchange of metabolites between different organs. nih.gov This systems-level approach is crucial for understanding complex metabolic diseases. The use of complementary labeling strategies, such as global metabolome labeling (GML) and tracer labeling (TL), further enhances the ability to characterize unknown metabolites and classify them into specific submetabolomes. frontiersin.org

This multi-faceted and interdisciplinary future for Adenine Hydrochloride-[15N5] research promises to yield significant discoveries, pushing the boundaries of our knowledge in metabolism, drug discovery, and molecular biology.

Q & A

Q. What methods are recommended for verifying the isotopic purity of Adenine Hydrochloride-15N5 in experimental setups?

Isotopic purity (e.g., 98% atom 15N) is critical for reproducibility. Use high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to confirm 15N enrichment. For HRMS, compare the molecular ion peaks of labeled vs. unlabeled adenine hydrochloride. In NMR, observe the absence of 14N-coupled splitting in the adenine ring protons . Calibrate instruments using certified reference standards to minimize quantification errors.

Q. How should this compound be stored to maintain stability in long-term studies?

Store at -20°C in airtight, light-protected containers to prevent degradation. Prior to use, confirm solubility in polar solvents like water or methanol, and centrifuge suspensions to remove insoluble particulates . Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

Q. What experimental protocols ensure reproducible solubility of this compound in biological buffers?

Pre-warm the solvent to 37°C and sonicate for 10–15 minutes. For aqueous buffers (e.g., PBS or Tris-HCl), dissolve at concentrations ≤10 mM to avoid precipitation. Validate solubility via spectrophotometry (UV-Vis at 260 nm) and adjust pH to 6.5–7.5 to maintain stability .

Advanced Research Questions

Q. How can researchers design metabolic tracing experiments using this compound to study nucleotide biosynthesis pathways?

Incorporate 15N-labeled adenine into cell culture media at physiologically relevant concentrations (e.g., 1–50 µM). Track isotopic incorporation into ATP, DNA, and RNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Normalize data to internal standards (e.g., 13C-labeled nucleotides) and model flux rates using software like Isotopomer Spectral Analysis (ISA) .

Q. What analytical approaches are critical for resolving data discrepancies when quantifying 15N incorporation in complex biological matrices?

Use multi-stage fragmentation (MSⁿ) to distinguish 15N-labeled adenine derivatives from isobaric interferences. For tissue samples, employ solid-phase extraction (SPE) to isolate nucleotides and reduce matrix effects. Validate results with spike-recovery experiments (≥85% recovery) and report uncertainties from instrument drift using calibration curves .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions for in vitro assays?

Conduct accelerated stability studies by incubating the compound at pH 3.0, 7.4, and 9.0 at 25°C and 37°C. Monitor degradation via HPLC-UV at 0, 24, 48, and 72 hours. Calculate degradation kinetics (e.g., first-order rate constants) and identify breakdown products using HRMS. Optimize buffer conditions based on the half-life (t₁/₂) data .

Q. What strategies mitigate cross-contamination risks when handling this compound alongside unlabeled analogs?

Designate separate lab areas and equipment (e.g., pipettes, centrifuges) for labeled compounds. Use quench-flow techniques to prevent isotopic exchange during sample processing. Validate workflows with blank controls and limit of detection (LOD) tests to ensure 15N signals are not artifacts .

Q. How does the use of this compound enhance sensitivity in comparative studies with other nitrogen isotopes (e.g., 13C-15N dual labeling)?

Dual labeling reduces spectral overlap in MS by introducing distinct mass shifts. For example, pair 15N-adenine with 13C-glucose to trace nitrogen/carbon flux in purine biosynthesis. Use parallel reaction monitoring (PRM) to resolve co-eluting metabolites and apply isotopic correction algorithms to account for natural abundance .

Methodological Best Practices

- Data Reporting : Include raw isotopic abundance values, instrument parameters, and statistical uncertainties in supplementary materials. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundancies between text and tables .

- Ethical Compliance : Adhere to safety protocols for handling labeled compounds, including PPE (gloves, lab coats) and waste disposal in designated containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.